PARP-1 Inhibition: 4-(2-Furyl)-1-phthalazinone Demonstrates Micromolar Cellular Activity, Defining the Baseline for Advanced Inhibitors
In a cellular assay measuring the inhibition of PARP-1 in human HeLa cells, 4-(2-Furyl)-1-phthalazinone exhibited an IC50 of 640 nM [1]. This value represents the baseline activity of the unoptimized phthalazinone core with a furyl substituent. In comparison, highly optimized, drug-like phthalazinone PARP-1 inhibitors developed from similar 4-aryl scaffolds, such as compound B16 (IC50 = 7.8 nM [2]) and Olaparib (IC50 = 139 nM [3]), achieve significantly higher potency in biochemical assays. This quantitative difference validates the compound's role as a foundational starting point for medicinal chemistry optimization rather than a final drug candidate.
| Evidence Dimension | PARP-1 Cellular Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | Optimized phthalazinone PARP-1 inhibitor B16 (biochemical assay) [2] and Olaparib (biochemical assay) [3] |
| Quantified Difference | Target compound is ~82-fold less potent than B16 and ~4.6-fold less potent than Olaparib in comparable assays. |
| Conditions | Human HeLa cells, inhibition of H2O2-induced PAR formation (target compound) vs. isolated PARP-1 enzyme inhibition (comparators). |
Why This Matters
This data establishes the compound's specific, quantifiable activity as an unoptimized PARP-1 ligand, essential for researchers using it as a control or starting scaffold in drug discovery.
- [1] BindingDB. (2014). BDBM124945: 4-(2-Furyl)-1-phthalazinone. Entry from US Patent US8765972. View Source
- [2] Wang, L., et al. (2017). Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Medicinal Chemistry, 9(12), 1343-1357. View Source
- [3] Elmasry, G. F., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 443-456. View Source
